alpha-methylcaproyl-CoA

Description

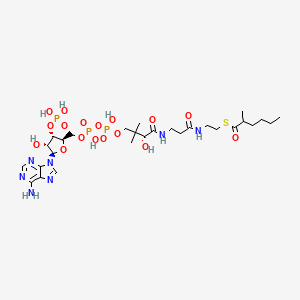

Structure

2D Structure

Properties

Molecular Formula |

C28H48N7O17P3S |

|---|---|

Molecular Weight |

879.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylhexanethioate |

InChI |

InChI=1S/C28H48N7O17P3S/c1-5-6-7-16(2)27(40)56-11-10-30-18(36)8-9-31-25(39)22(38)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,5-13H2,1-4H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t16?,17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

QZBBWKARTWOCMU-CRVKRRNDSA-N |

Isomeric SMILES |

CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Metabolic Pathways Involving Alpha Methylcaproyl Coa

Biosynthesis of alpha-Methylcaproyl-CoA

The formation of this compound in humans is not a de novo synthesis process but rather occurs as an intermediate step in the degradation of larger, dietary branched-chain fatty acids.

The principal dietary precursor leading to the formation of this compound is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). libretexts.org Phytanic acid is sourced from dairy products, animal fats, and certain fish, and is derived from the breakdown of phytol, a component of chlorophyll. libretexts.org Due to a methyl group at its beta-carbon (C-3), phytanic acid cannot be directly metabolized by the beta-oxidation pathway. wikipedia.orgnepjol.info

Before any degradation can occur, phytanic acid must be activated. This activation step involves its attachment to coenzyme A to form phytanoyl-CoA. wikipedia.org This reaction is catalyzed by an acyl-CoA synthetase and is a prerequisite for entry into the oxidative pathway. nepjol.info

The formation of substrates that can be broken down into this compound begins with the alpha-oxidation of phytanoyl-CoA. This process takes place entirely within the peroxisomes. wikipedia.org The pathway involves the removal of a single carbon from the carboxyl end of phytanoyl-CoA, bypassing the problematic β-methyl group. wikipedia.orgnepjol.info This conversion yields pristanic acid (2,6,10,14-tetramethylpentadecanoic acid). wikipedia.org

The key enzymatic steps from phytanic acid to pristanic acid are:

Oxidation: Phytanoyl-CoA is oxidized by phytanoyl-CoA dioxygenase, an Fe2+ and O2-dependent enzyme, to produce 2-hydroxyphytanoyl-CoA. wikipedia.org

Cleavage: 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase in a thiamine (B1217682) pyrophosphate (TPP)-dependent reaction. This step forms pristanal (B217276) and formyl-CoA. wikipedia.org

Dehydrogenation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid. wikipedia.org

Once pristanic acid is formed, it is activated to pristanoyl-CoA. Pristanoyl-CoA, which has a methyl group at its alpha-carbon (C-2), can now be degraded via the beta-oxidation pathway. Each cycle of beta-oxidation shortens the acyl-chain by two carbons, producing acetyl-CoA or propionyl-CoA. This compound emerges as one of the intermediate acyl-CoA molecules during the sequential breakdown of pristanoyl-CoA.

| Pathway Stage | Enzyme | Substrate | Product |

| Activation | Acyl-CoA Synthetase | Phytanic Acid | Phytanoyl-CoA |

| Alpha-Oxidation | Phytanoyl-CoA Dioxygenase | Phytanoyl-CoA | 2-Hydroxyphytanoyl-CoA |

| Alpha-Oxidation | 2-Hydroxyphytanoyl-CoA Lyase | 2-Hydroxyphтанoyl-CoA | Pristanal |

| Alpha-Oxidation | Aldehyde Dehydrogenase | Pristanal | Pristanic Acid |

| Activation | Acyl-CoA Synthetase | Pristanic Acid | Pristanoyl-CoA |

| Beta-Oxidation | Various | Pristanoyl-CoA | Alpha-methylacyl-CoAs (including this compound) |

Precursor Substrates and Initial Activation Steps

Degradation and Oxidative Pathways of this compound

The degradation of this compound occurs through beta-oxidation, a process that takes place in both peroxisomes and mitochondria.

Alpha-oxidation is a critical metabolic pathway for branched-chain fatty acids that have a methyl group at the beta-position, such as phytanic acid. nepjol.info This pathway is essential because the β-methyl branch physically obstructs the standard beta-oxidation machinery. wikipedia.org The process involves the enzymatic removal of the carboxyl carbon, effectively shortening the fatty acid by one carbon and shifting the methyl group from the beta to the alpha position relative to the new carboxyl group. wikipedia.orgsmpdb.ca The product of phytanic acid alpha-oxidation is pristanic acid, which, as an alpha-methyl branched fatty acid, is a suitable substrate for beta-oxidation. wikipedia.org Therefore, alpha-oxidation is not a direct degradation pathway for this compound itself, but rather the essential preceding pathway that generates its precursors.

Both peroxisomes and mitochondria are capable of degrading alpha-methylacyl-CoAs like this compound through beta-oxidation. nih.govnih.govfrontiersin.org Peroxisomes are particularly important for the initial breakdown of very long-chain and branched-chain fatty acids. nih.govwikipedia.orgaocs.org The process involves a cycle of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA. wikipedia.org

While the chemical steps are similar in both organelles, the enzymatic machinery differs. Peroxisomes utilize a distinct set of enzymes, including a specific branched-chain acyl-CoA oxidase (ACOX2) and a D-bifunctional protein. annualreviews.orgfrontiersin.org A key difference is that the first step in peroxisomal beta-oxidation, catalyzed by acyl-CoA oxidase, transfers electrons to oxygen to produce hydrogen peroxide (H2O2), which is not coupled to ATP synthesis. wikipedia.orgaocs.org In contrast, mitochondrial beta-oxidation is the primary pathway for generating energy from fatty acids, with the electron carriers FADH2 and NADH produced feeding into the electron transport chain for ATP production. wikipedia.orgnih.gov Shorter-chain intermediates produced in peroxisomes, such as octanoyl-CoA, can be transported to mitochondria for complete oxidation. wikipedia.org

| Oxidation Pathway | Key Enzymes/System | Organelle | Primary Function |

| Alpha-Oxidation | Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA Lyase | Peroxisomes | Degradation of β-methyl branched fatty acids (e.g., Phytanic Acid) to produce substrates for β-oxidation. wikipedia.org |

| Beta-Oxidation | Branched-chain acyl-CoA oxidase (ACOX2), D-bifunctional protein | Peroxisomes | Initial breakdown of branched-chain and very-long-chain fatty acids. annualreviews.orgfrontiersin.org |

| Beta-Oxidation | Acyl-CoA Dehydrogenases (e.g., LCAD), Mitochondrial Trifunctional Protein | Mitochondria | Complete oxidation of fatty acids for energy (ATP) production. nih.gov |

A critical step for the entry of alpha-methylacyl-CoAs into the beta-oxidation spiral is the management of their stereochemistry. The enzymes of the beta-oxidation pathway are stereospecific and can only process the (2S)-isomer of alpha-methylacyl-CoAs. nih.govnih.gov However, dietary branched-chain fatty acids and their metabolites can exist as a mixture of both (2R) and (2S) stereoisomers. nih.gov

This challenge is overcome by the enzyme alpha-methylacyl-CoA racemase (AMACR). nih.govnih.gov AMACR is a crucial enzyme found in both peroxisomes and mitochondria that catalyzes the interconversion, or racemization, of (2R)-methylacyl-CoA esters to their (2S)-epimers. uniprot.orgmedlineplus.govleicabiosystems.comwikipedia.org By converting the inactive (2R)-isomer into the active (2S)-isomer, AMACR ensures that all available substrate molecules can be degraded. nih.govfrontiersin.org This enzymatic action effectively controls the entry and flux of branched-chain lipids into both peroxisomal and mitochondrial beta-oxidation pathways, making it an essential regulator of branched-chain fatty acid metabolism. nih.gov

Mitochondrial and Peroxisomal beta-Oxidation of Branched-Chain Acyl-CoAs

Stereochemical Requirements for Beta-Oxidation Initiation

The initiation of beta-oxidation of α-methyl-branched fatty acids, such as the metabolic precursor to this compound, is governed by strict stereochemical requirements. The dehydrogenating enzymes that catalyze the first step of beta-oxidation are absolutely specific for the (2S)-stereoisomer of the α-methylacyl-CoA substrate. nih.gov This specificity presents a challenge, as dietary sources often contain a mix of both (2R) and (2S) enantiomers.

To overcome this, cells employ a crucial enzyme known as alpha-methylacyl-CoA racemase (AMACR). nih.govmaayanlab.cloudwikipedia.org AMACR is responsible for the chiral inversion of (2R)-methylacyl-CoA esters to their corresponding (2S)-epimers. wikipedia.org This conversion is indispensable for the catabolism of (2R)-methyl-branched fatty acids, as it produces the correct stereoisomer that can be recognized and processed by the beta-oxidation machinery. nih.govwikipedia.org The AMACR-catalyzed reaction ensures that both enantiomers can be funneled into the degradative pathway. This enzymatic activity is found in both peroxisomes and mitochondria, the two cellular compartments where beta-oxidation of these fatty acids occurs. nih.govwikipedia.org

| Feature | Requirement | Enzyme/Process | Location |

| Substrate Specificity | (2S)-stereoisomer | Acyl-CoA Dehydrogenase | Mitochondria & Peroxisomes |

| Isomer Conversion | (2R) to (2S) | alpha-Methylacyl-CoA Racemase (AMACR) | Mitochondria & Peroxisomes |

Role as an Intermediate in Specific Metabolic Cycles

This compound emerges as a key metabolic intermediate primarily in the catabolism of larger branched-chain fatty acids. One of the most significant pathways is the degradation of pristanic acid. Pristanic acid is itself derived from phytanic acid, a 3-methyl branched-chain fatty acid found in the human diet, through a process called alpha-oxidation that takes place in peroxisomes. wikipedia.org

Once pristanic acid is formed, it is activated to pristanoyl-CoA and subsequently undergoes beta-oxidation. wikipedia.org Because of the methyl group at its alpha-carbon (C-2), pristanoyl-CoA is a substrate for the stereospecific beta-oxidation pathway. As the long carbon chain of pristanoyl-CoA is shortened by successive rounds of beta-oxidation, this compound is formed as one of the intermediates in this process. This breakdown occurs in both peroxisomes and mitochondria. nih.govnih.gov The fatty acyl-CoA intermediates generated during beta-oxidation are generally the same in both organelles. aocs.org

Interconnections with Central Carbon Metabolism

Links to Acetyl-CoA and Propionyl-CoA Pools

The catabolism of this compound provides a direct link to the central metabolic pools of acetyl-CoA and propionyl-CoA. As a branched-chain fatty acyl-CoA, its degradation via beta-oxidation yields these two crucial molecules. The beta-oxidation of even-numbered, straight-chain fatty acids exclusively produces acetyl-CoA. wikipedia.org However, the breakdown of odd-numbered or branched-chain fatty acids, like this compound, results in a different set of products in the final thiolytic cleavage step.

The final round of beta-oxidation on a five-carbon chain derived from this compound cleaves it into a two-carbon unit, acetyl-CoA, and a three-carbon unit, propionyl-CoA. libretexts.org Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways, such as the synthesis of fatty acids and ketone bodies. wikipedia.orgnih.gov Propionyl-CoA, on the other hand, enters a separate metabolic route that ultimately connects to the TCA cycle. libretexts.orgwikipedia.org

| Precursor Molecule | Metabolic Pathway | Key Products |

| This compound | Beta-Oxidation | Acetyl-CoA |

| This compound | Beta-Oxidation | Propionyl-CoA |

Contribution to Tricarboxylic Acid (TCA) Cycle Flux

The propionyl-CoA produced from the beta-oxidation of this compound serves as an anaplerotic substrate for the Tricarboxylic Acid (TCA) cycle, meaning it replenishes the cycle's intermediates. Propionyl-CoA itself does not directly enter the TCA cycle. Instead, it undergoes a three-step enzymatic conversion in the mitochondrial matrix to become succinyl-CoA, a bona fide TCA cycle intermediate. libretexts.orgreactome.org

The conversion pathway is as follows:

Carboxylation : Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. medlink.comnih.gov

Epimerization : D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. medlink.com

Isomerization : Finally, L-methylmalonyl-CoA is rearranged by methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 (as adenosylcobalamin) as a cofactor, to yield succinyl-CoA. medlink.comnih.gov

By feeding succinyl-CoA into the TCA cycle, the breakdown of this compound contributes to the pool of cycle intermediates, supporting both energy production through oxidative phosphorylation and providing precursors for biosynthetic pathways such as heme synthesis. libretexts.org

Enzymology of Alpha Methylcaproyl Coa Metabolism

alpha-Methylacyl-CoA Racemase (AMACR) Activity

Alpha-methylacyl-CoA racemase (AMACR), also known as P504S, is a pivotal enzyme in the metabolism of branched-chain fatty acids and bile acid intermediates. leicabiosystems.comclinicsinsurgery.com Localized in both peroxisomes and mitochondria, its fundamental role is to catalyze the chiral inversion of α-methylacyl-CoA esters. leicabiosystems.comnih.gov This function is indispensable because the subsequent enzymes in the β-oxidation pathway are stereospecific and can only process the (S)-stereoisomer. clinicsinsurgery.comnih.gov AMACR ensures that both (R)- and (S)-epimers derived from dietary sources can be catabolized. nih.gov

The catalytic mechanism of AMACR facilitates the interconversion between (2R)- and (2S)-stereoisomers of its substrates. clinicsinsurgery.com This reaction is a cofactor-independent, stepwise 1,1-proton transfer that proceeds via a discrete enolate intermediate. frontiersin.org The process begins with the abstraction of the α-proton (the proton on the carbon atom bearing the methyl group) from the acyl-CoA substrate to form the enolate intermediate. This is followed by a non-stereospecific reprotonation, which can generate either the (R)- or (S)-isomer, ultimately resulting in a nearly 1:1 equilibrium mixture of the two epimers.

AMACR exhibits broad substrate specificity, acting on a wide range of α-methylacyl-CoA esters. nih.gov It exclusively processes coenzyme A thioesters and does not act on free fatty acids. Its known substrates include dietary branched-chain fatty acids like pristanoyl-CoA, bile acid precursors such as trihydroxycoprostanoyl-CoA, and the CoA esters of certain drugs, including the anti-inflammatory agent ibuprofen. researchgate.net However, the enzyme is highly specific for the α-methyl (2-methyl) position and does not recognize substrates with methyl groups at other positions, such as 3-methyl-branched acyl-CoAs, nor does it act on linear-chain acyl-CoAs.

This broad accommodation of different acyl chains is attributed to the structure of its active site, which features a large, hydrophobic binding pocket with minimal distinct topographical features. This allows for the binding of either the (R)- or (S)-enantiomer. More detailed structural analysis suggests the presence of distinct "S" and "R" pockets for the respective substrates' acyl chains. The conversion is thought to involve the movement of the acyl group across a surface rich in methionine residues, while the CoA moiety and the 2-methyl group stay relatively fixed.

The enzymatic activity of AMACR has been characterized through various kinetic studies, which have established key parameters for its primary substrates. The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. Analysis shows that AMACR efficiently converts both (2S)- and (2R)-methyldecanoyl-CoA esters, eventually establishing an equilibrium with a near 1:1 ratio of the two epimers.

| Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Reference |

|---|---|---|---|

| Pristanoyl-CoA | 172 | 0.1 | novusbio.com |

| Trihydroxycoprostanoyl-CoA | 31.6 | 0.3 | novusbio.com |

The regulation of AMACR activity is an area of ongoing investigation. Currently, there is limited evidence for classical allosteric regulation, where a molecule binds to a site distinct from the active site to modulate enzyme function. wikipedia.org Instead, regulation appears to be primarily achieved through competitive inhibition by substrate analogs and at the level of gene expression, which is notably upregulated in several cancers. clinicsinsurgery.comnih.gov

While specific allosteric mechanisms have not been characterized, AMACR possesses numerous potential sites for post-translational modifications (PTMs), such as phosphorylation, glycosylation, and ubiquitination. nih.govelabscience.com The functional impact of these PTMs on AMACR's catalytic activity, stability, or localization is not yet well understood but is a subject of research, as these modifications could play a role in regulating its function in both normal physiology and disease states. nih.gov

Enzyme Kinetics and Steady-State Analysis

Acyl-CoA Dehydrogenase Family Involvement

Following the essential racemization step by AMACR, the subsequent catabolism of α-methylcaproyl-CoA is carried out by members of the acyl-CoA dehydrogenase (ACAD) family. These mitochondrial enzymes catalyze the first dehydrogenation step in the β-oxidation of fatty acyl-CoA esters, introducing a double bond between the α- and β-carbons.

Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) is a key mitochondrial enzyme in the degradation of branched-chain amino acids and fatty acids. wikipedia.orguio.no As its name suggests, it acts on short and branched-chain acyl-CoA substrates. The enzyme shows the highest activity towards (S)-2-methylbutyryl-CoA, a metabolite in the degradation pathway of the amino acid isoleucine. wikipedia.orguniprot.org It converts this substrate to tiglyl-CoA. medlineplus.gov ACADSB also demonstrates significant activity with other 2-methyl branched-chain substrates and some short straight-chain acyl-CoAs. wikipedia.orggenecards.org The enzyme is competitively inhibited by valproyl-CoA. uniprot.org

| Substrate | Kₘ (μM) | kcat (s⁻¹) | Reference |

|---|---|---|---|

| 2-Methylbutanoyl-CoA | 12 | Not Reported | uniprot.org |

| (2S)-2-Methylbutanoyl-CoA | 2.7 | 9700 | uniprot.org |

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Related Isoforms

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a key flavoprotein in mitochondrial fatty acid β-oxidation, responsible for catalyzing the initial dehydrogenation step for fatty acyl-CoAs with chain lengths typically between 6 and 12 carbons. plos.orgwiley.com MCAD introduces a trans double-bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA substrate. wikipedia.orgproteopedia.org The enzyme is a homotetramer located in the mitochondrial matrix, with each subunit non-covalently binding one molecule of flavin adenine (B156593) dinucleotide (FAD). uni-konstanz.denih.gov

While MCAD's primary substrates are straight-chain acyl-CoAs, particularly octanoyl-CoA (C8-CoA), it exhibits a degree of substrate promiscuity. plos.orgwikipedia.org However, the introduction of a methyl group at the alpha-position, as in alpha-methylcaproyl-CoA, can significantly impact enzyme activity. Studies on medium-chain acyl-CoA synthetase have shown that alpha-methylation can lead to a loss of activity, suggesting that downstream enzymes like MCAD may also be affected. nih.gov The active site of MCAD is a confined cavity, and the presence of a bulky methyl group on the alpha-carbon can hinder optimal substrate binding and positioning for catalysis. wikipedia.orgpnas.org

The acyl-CoA dehydrogenase (ACAD) family includes several isoforms with varying substrate specificities. genenames.org Beyond the straight-chain ACADs (SCAD, MCAD, LCAD, VLCAD), there are isoforms involved in branched-chain amino acid metabolism, such as isovaleryl-CoA dehydrogenase (IVD) and 2-methylbutyryl-CoA dehydrogenase (i2VD), which are inherently adapted to handle branched structures. wikipedia.orguni-konstanz.de Although MCAD is primarily associated with straight-chain fatty acids, there is an overlapping substrate specificity among the ACADs, which may allow other isoforms to act on non-canonical substrates like this compound, albeit potentially with lower efficiency. uni-konstanz.de

| Enzyme Family | Primary Substrates | Cellular Location | Quaternary Structure | Relevance to this compound |

|---|---|---|---|---|

| MCAD | C6-C12 Straight-chain acyl-CoAs | Mitochondrial Matrix | Homotetramer | Potentially metabolizes it, but activity may be hindered by the alpha-methyl group. wikipedia.orgnih.gov |

| SCAD | C4-C6 Straight-chain acyl-CoAs | Mitochondrial Matrix | Homotetramer | May interact due to chain length, but specificity for branched chains is low. uni-konstanz.de |

| IVD | Isovaleryl-CoA | Mitochondrial Matrix | Homotetramer | Specialized for branched-chain acyl-CoAs; potential for cross-reactivity. wikipedia.orguni-konstanz.de |

Reaction Mechanisms of Flavin-Dependent Dehydrogenases

The dehydrogenation of an acyl-CoA substrate by an ACAD is a well-studied process that proceeds via an E2 elimination mechanism. wikipedia.org This reaction is dependent on the FAD cofactor and a catalytic glutamate (B1630785) residue within the enzyme's active site (e.g., Glu376 in MCAD). wikipedia.orgd-nb.info

The mechanism involves the following key steps:

Proton Abstraction : The catalytic glutamate residue acts as a base, abstracting the pro-R proton from the alpha-carbon of the acyl-CoA substrate. wikipedia.orgd-nb.info The pKa of this alpha-proton is significantly lowered upon substrate binding to the enzyme, facilitating its removal. d-nb.info

Hydride Transfer : Concurrently with proton abstraction, the beta-hydride (a hydrogen atom with its two electrons) is transferred from the beta-carbon of the substrate to the N(5) position of the FAD cofactor's isoalloxazine ring. d-nb.infod-nb.info This concerted process ruptures the Cα-H and Cβ-H bonds. d-nb.info

Product Formation : This reaction results in the formation of a trans-2-enoyl-CoA product with a double bond between the alpha and beta carbons, and the reduction of FAD to FADH₂. wikipedia.orgnumberanalytics.com

Some researchers have proposed alternative mechanisms involving radical intermediates or carbanion formation, but the concerted proton abstraction-hydride transfer model is widely accepted for ACADs. d-nb.infopnas.org The precise positioning of the substrate relative to the FAD and the catalytic glutamate is crucial for the reaction's efficiency. wikipedia.org The presence of an alpha-methyl group would likely alter this positioning, potentially affecting the rate and success of the dehydrogenation.

Cofactor Requirements and Electron Transfer Systems

The catalytic activity of all acyl-CoA dehydrogenases is strictly dependent on the non-covalently bound flavin adenine dinucleotide (FAD) cofactor. wikipedia.orgproteopedia.org Each monomer of the tetrameric MCAD enzyme binds one FAD molecule. wikipedia.org FAD is essential for the reaction as it serves as the direct electron acceptor during the oxidation of the acyl-CoA substrate. numberanalytics.com The binding of FAD also plays a significant role in the structural stability of the enzyme. wikipedia.orgnih.gov

Following the dehydrogenation reaction, the reduced cofactor (FADH₂) must be re-oxidized to allow for the next catalytic cycle. This is accomplished through a mitochondrial electron transfer system. The electrons from FADH₂ are not transferred directly to the main respiratory chain. Instead, they are passed to another flavoprotein called Electron Transfer Flavoprotein (ETF). nih.govd-nb.infomdpi.com

The electron transfer pathway is as follows:

FADH₂ to ETF : The reduced ACAD (Enzyme-FADH₂) transfers its electrons to ETF, which itself contains an FAD cofactor. mdpi.comnih.gov This regenerates the oxidized ACAD (Enzyme-FAD) and produces reduced ETF. d-nb.info

ETF to ETF:QO : The reduced ETF then shuttles the electrons to a specific iron-sulfur flavoprotein embedded in the inner mitochondrial membrane called ETF-ubiquinone oxidoreductase (ETF:QO). nih.govpnas.orgmhmedical.com

ETF:QO to Ubiquinone : Finally, ETF:QO transfers the electrons to ubiquinone (Coenzyme Q) in the main electron transport chain, which then carries them to Complex III. nih.govnih.govmhmedical.com

This entire system ensures that the reducing equivalents generated from fatty acid oxidation are efficiently coupled to ATP synthesis via oxidative phosphorylation. mdpi.com

| Component | Function | Cofactor(s) |

|---|---|---|

| Acyl-CoA Dehydrogenase (e.g., MCAD) | Oxidizes acyl-CoA substrate | FAD wikipedia.org |

| Electron Transfer Flavoprotein (ETF) | Accepts electrons from ACADs | FAD, AMP nih.govwikipedia.org |

| ETF-Ubiquinone Oxidoreductase (ETF:QO) | Transfers electrons from ETF to the respiratory chain | FAD, Iron-Sulfur Cluster nih.govmhmedical.com |

| Ubiquinone (Coenzyme Q) | Accepts electrons from ETF:QO for Complex III | None |

Other Key Enzymes in this compound Turnover

Following the initial dehydrogenation, the resulting alpha-methyl-enoyl-CoA intermediate must undergo the remaining steps of the beta-oxidation cycle: hydration, a second dehydrogenation, and thiolytic cleavage.

Thiolase Activity in Beta-Oxidation

Thiolases catalyze the final step of the β-oxidation cycle, which is a thiolytic cleavage of a 3-ketoacyl-CoA. plos.org This reaction involves the substrate 3-ketoacyl-CoA and a free Coenzyme A molecule, yielding an acetyl-CoA (or a different acyl-CoA in the case of branched chains) and an acyl-CoA that is two carbons shorter. wikipedia.orgaocs.org

There are two main categories of thiolases:

Degradative thiolases (Thiolase I, EC 2.3.1.16) : These have a broad substrate specificity and are primarily involved in degradative pathways like β-oxidation. wikipedia.orgnih.gov

Biosynthetic thiolases (Thiolase II, EC 2.3.1.9) : These are generally specific for the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA in biosynthetic pathways. wikipedia.orgnih.gov

In the context of this compound metabolism, after hydration and oxidation, the substrate for thiolase would be alpha-methyl-3-ketooctanoyl-CoA. The cleavage of this substrate by a degradative thiolase, such as medium-chain 3-ketoacyl-CoA thiolase (MCKAT), would be expected to yield propionyl-CoA (due to the alpha-methyl group) and hexanoyl-CoA. mdpi.com The promiscuity of enzymes like MCKAT is crucial, as they must accommodate intermediates of varying chain lengths and structures. plos.org However, the accumulation of certain CoA esters can be inhibitory to thiolase activity, creating a potential bottleneck in the pathway. aocs.org

Hydratase and Hydroxyacyl-CoA Dehydrogenase Functions

After the initial dehydrogenation of this compound, the resulting alpha-methyl-trans-2-heptenoyl-CoA is acted upon by an enoyl-CoA hydratase and a hydroxyacyl-CoA dehydrogenase. aocs.orgchemrxiv.org

Enoyl-CoA Hydratase (Crotonase) : This enzyme catalyzes the stereospecific hydration of the trans-2-double bond, adding a water molecule to form a 3-hydroxyacyl-CoA intermediate. jst.go.jpmerckmillipore.com In mitochondrial β-oxidation, this typically produces an L-3-hydroxyacyl-CoA (or 3(S)-hydroxyacyl-CoA). jst.go.jp The presence of the alpha-methyl group can influence the activity and stereospecificity of the hydratase. Some hydratases, particularly those in peroxisomal oxidation or specialized pathways, can handle branched-chain substrates. chemrxiv.orgacs.org

3-Hydroxyacyl-CoA Dehydrogenase (HADH) : This NAD⁺-dependent enzyme oxidizes the hydroxyl group at the C3 position of the 3-hydroxyacyl-CoA intermediate to a keto group, forming a 3-ketoacyl-CoA. uni-konstanz.deaocs.org This reaction generates NADH. aocs.org For long-chain substrates, these two activities (hydratase and dehydrogenase) are often part of a single protein complex, the mitochondrial trifunctional protein (TFP), which has an alpha subunit containing the hydratase and dehydrogenase activities. nih.govuniprot.org For medium and short-chain substrates, separate soluble enzymes like short-chain enoyl-CoA hydratase (ECHS1) and medium/short-chain hydroxyacyl-CoA dehydrogenase (SCHAD) perform these roles. mdpi.commerckmillipore.com

The processing of the alpha-methylated intermediates through these steps is critical for preparing the molecule for the final thiolytic cleavage.

Coenzyme A Ligases and Synthetases

The journey of alpha-methylcaproic acid into the metabolic pathway begins with its activation into a high-energy thioester, this compound. This activation is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase (also known as an acyl-CoA ligase or fatty acid:CoA ligase). mdpi.comasm.org

The two-step reaction is as follows:

Acyl-adenylate formation : The fatty acid reacts with ATP to form an enzyme-bound acyl-adenylate intermediate and pyrophosphate (PPi). mdpi.com

Thioester formation : The activated acyl group is then transferred to the sulfhydryl group of Coenzyme A, releasing AMP and forming the acyl-CoA product. mdpi.com

Several acyl-CoA synthetases exist with varying specificities for substrate chain length and structure:

Medium-Chain Acyl-CoA Synthetases (ACSMs) : These enzymes act on medium-chain fatty acids. nih.govabbexa.com For instance, ACSM2A and ACSM2B demonstrate broad substrate specificity for acids from C4 to C11, including some unsaturated forms. abbexa.commybiosource.com However, studies on one purified medium-chain acyl-CoA synthetase showed that adding a methyl group at the alpha-position caused a loss of activity, indicating that not all medium-chain synthetases can efficiently activate alpha-methylated fatty acids. nih.gov

Very-Long-Chain Acyl-CoA Synthetases (VLCSs) : These enzymes are capable of activating very-long-chain fatty acids and have also been shown to have relevance in branched-chain fatty acid metabolism. nih.govdrugbank.com

Broad-specificity ligases : Some organisms possess fatty acyl-CoA ligases with very broad specificity, acting on short, medium, and long-chain fatty acids. asm.org

The specific enzyme responsible for activating alpha-methylcaproic acid in vivo would depend on its substrate availability and the expression profile of these various synthetases in the tissue.

Cellular and Subcellular Localization of Alpha Methylcaproyl Coa Metabolism

Differential Compartmentation in Peroxisomes and Mitochondria

The breakdown of branched-chain fatty acids is a collaborative effort between peroxisomes and mitochondria. nih.gov Peroxisomes are responsible for the initial chain-shortening of very-long-chain and branched-chain fatty acids, while mitochondria carry out the complete oxidation of the resulting shorter-chain acyl-CoAs to carbon dioxide and water. frontiersin.org

Alpha-methylacyl-CoA racemase (AMACR), the key enzyme for the metabolism of alpha-methylcaproyl-CoA and other 2-methyl-branched fatty acyl-CoAs, exhibits a bimodal distribution, being found in both peroxisomes and mitochondria. capes.gov.brwikipedia.orgfrontiersin.orgleicabiosystems.comaacrjournals.org This dual localization underscores the coordinated function of these two organelles in lipid metabolism. nih.gov While both organelles contain the necessary machinery for β-oxidation, the initial steps for certain branched-chain fatty acids, like the conversion of phytanic acid to pristanic acid, occur exclusively in peroxisomes. ki.senih.gov The resulting pristanoyl-CoA is then partially oxidized in peroxisomes before its products are shuttled to the mitochondria for complete breakdown. nih.gov

The distribution of AMACR activity between these organelles can vary between species. For instance, in human tissues, a significant majority (80-90%) of AMACR activity is found in peroxisomes. nih.gov In contrast, in mice and Chinese hamsters, the activity is almost equally distributed between peroxisomes and mitochondria, and in rats, it is found exclusively in mitochondria. nih.gov

| Organelle | Primary Role in Branched-Chain Fatty Acid Metabolism | Key Enzymes |

|---|---|---|

| Peroxisomes | Initial α-oxidation and β-oxidation of very-long-chain and branched-chain fatty acids. frontiersin.orgki.sebiorxiv.org | alpha-methylacyl-CoA racemase (AMACR), Acyl-CoA oxidases, D-bifunctional protein. frontiersin.orgnih.gov |

| Mitochondria | Complete β-oxidation of shorter-chain acyl-CoAs produced by peroxisomes. frontiersin.org | alpha-methylacyl-CoA racemase (AMACR), Acyl-CoA dehydrogenases, L-bifunctional protein. nih.govnih.gov |

Enzyme Targeting and Import Mechanisms

The dual localization of AMACR in both peroxisomes and mitochondria is achieved through a fascinating mechanism involving a single gene product that contains targeting signals for both organelles. capes.gov.br The enzyme possesses a C-terminal peroxisomal targeting signal (PTS1) and an N-terminal mitochondrial targeting signal. frontiersin.orgnih.gov

Specifically, the C-terminal tripeptide KASL has been identified as a variant of the canonical PTS1 signal, with the preceding lysine (B10760008) being critical for recognition by the Pex5p receptor, which mediates import into the peroxisome. nih.gov On the other hand, the mitochondrial targeting information is located within the N-terminal region of the protein, specifically between amino acids 22 and 85. nih.gov This allows for the differential targeting of the same protein to two distinct subcellular compartments. capes.gov.br

The import of proteins into the mitochondrial matrix is a complex process involving the translocase of the outer membrane (TOM) and the translocase of the inner membrane (TIM23) complexes. wustl.edu This process is driven by the membrane potential across the inner mitochondrial membrane and ATP hydrolysis. wustl.edu For peroxisomal import, the PTS1 receptor Pex5p recognizes the cargo protein in the cytosol and docks at the peroxisomal membrane, facilitating its translocation into the matrix. oulu.fi

Transport of this compound and Related Intermediates Across Organellar Membranes

The movement of this compound and other acyl-CoA esters between the cytosol, peroxisomes, and mitochondria is a critical step in their metabolism. Acyl-CoAs themselves are generally impermeable to organellar membranes. mdpi.com

Mitochondrial Transport: The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix is facilitated by the carnitine shuttle system. nih.govutah.edu This system involves the conversion of acyl-CoAs to acylcarnitines by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. The resulting acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine/acylcarnitine translocase (CACT) in exchange for free carnitine. nih.govutah.edu Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA form. nih.govutah.edu Shorter-chain fatty acids may be able to enter the mitochondria by diffusion. researchgate.net The breakdown products of peroxisomal β-oxidation, such as 4,8-dimethylnonanoyl-CoA, are likely transferred to the mitochondria as carnitine esters. ki.se

Peroxisomal Transport: The import of fatty acids into peroxisomes is mediated by ATP-binding cassette (ABC) transporters, specifically ABCD1, ABCD2, and ABCD3. researchgate.net There has been debate as to whether these transporters import the free fatty acid or the acyl-CoA ester. pnas.org Evidence suggests that in mammals, these transporters may directly import the acyl-CoA without the need for cleavage and reactivation within the peroxisome. researchgate.net However, other studies propose a model where the CoA moiety is cleaved during transport and the free fatty acid is reactivated to its CoA ester inside the peroxisome. pnas.org The export of chain-shortened acyl-CoAs from the peroxisome to the mitochondria for final oxidation can occur via the carnitine-mediated pathway or as free acids. frontiersin.org

| Transport System | Organelle | Mechanism | Key Proteins |

|---|---|---|---|

| Carnitine Shuttle | Mitochondria | Converts long-chain acyl-CoAs to acylcarnitines for transport across the inner mitochondrial membrane. nih.govutah.edu | CPT1, CACT, CPT2. nih.govutah.edu |

| ABC Transporters | Peroxisomes | Mediate the import of fatty acids or acyl-CoAs into the peroxisomal matrix. researchgate.net | ABCD1, ABCD2, ABCD3. researchgate.net |

Implications of Bimodal Enzyme Distribution on Metabolic Flux

This arrangement allows for metabolic flexibility and efficiency. For example, in humans where the majority of AMACR is peroxisomal, the initial and crucial racemization of substrates like pristanoyl-CoA and di- and trihydroxycholestanoic acid (intermediates in bile acid synthesis) is handled efficiently within this organelle. capes.gov.brnih.gov The mitochondrial pool of AMACR then becomes important for the degradation of the breakdown products of pristanic acid that are shuttled from the peroxisome. capes.gov.br

The presence of AMACR in both compartments prevents the accumulation of the (2R)-stereoisomers, which cannot be processed by the stereospecific β-oxidation enzymes. capes.gov.br A deficiency in AMACR leads to the accumulation of these substrates, resulting in neurological and liver abnormalities. wikipedia.orgnih.gov Therefore, the bimodal distribution of AMACR is essential for maintaining metabolic homeostasis and preventing the toxic buildup of branched-chain fatty acid intermediates. nih.gov

Genetic and Molecular Basis of Alpha Methylcaproyl Coa Metabolism

Genes Encoding Key Enzymes (e.g., AMACR, ACADs, ACC)

The metabolic fate of alpha-methylcaproyl-CoA is determined by the action of several key enzymes, each encoded by a specific gene. These include alpha-methylacyl-CoA racemase (AMACR), various acyl-CoA dehydrogenases (ACADs), and acetyl-CoA carboxylase (ACC).

Alpha-methylacyl-CoA racemase (AMACR) , encoded by the AMACR gene, is a crucial enzyme in the metabolism of branched-chain fatty acids. plos.org It facilitates the conversion between the (R)- and (S)-stereoisomers of α-methyl-branched-chain fatty acyl-CoA esters. wiley.com This racemization is a prerequisite for their degradation via peroxisomal β-oxidation. wiley.commonarchinitiative.org The AMACR enzyme is located in both peroxisomes and mitochondria. medlineplus.govmedlineplus.gov In peroxisomes, it is involved in breaking down dietary pristanic acid, while in mitochondria, it is thought to further process the resulting molecules. medlineplus.govmedlineplus.gov

Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial enzymes essential for the oxidation of fatty acids and the catabolism of certain amino acids. The ACADSB gene, for instance, encodes for short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. wikipedia.orgmetabolicsupportuk.org This enzyme is specifically involved in the breakdown of the amino acid isoleucine. wikipedia.orgmedlineplus.govnih.gov Deficiencies in various ACADs can disrupt the normal processing of fatty acids and amino acids, leading to the accumulation of specific acyl-CoA intermediates.

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in fatty acid metabolism. wikipedia.org It catalyzes the formation of malonyl-CoA from acetyl-CoA. wikipedia.orgcapes.gov.br There are two main isoforms in mammals, ACC1 and ACC2, encoded by the ACACA and ACACB genes, respectively. wikipedia.org While ACC1 is primarily cytosolic and involved in fatty acid synthesis, ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. wikipedia.orgcapes.gov.brresearchgate.netnatap.org The product of ACC, malonyl-CoA, is a building block for fatty acid synthesis and also an inhibitor of carnitine palmitoyltransferase I (CPT1), thereby controlling the entry of fatty acids into the mitochondria for β-oxidation. wikipedia.orgcapes.gov.br

| Gene | Enzyme | Function in this compound Metabolism & Related Pathways | Cellular Location |

| AMACR | Alpha-methylacyl-CoA racemase | Catalyzes the interconversion of (R)- and (S)-stereoisomers of α-methyl-branched-chain fatty acyl-CoA esters, enabling their β-oxidation. wiley.com | Peroxisomes, Mitochondria medlineplus.govmedlineplus.gov |

| ACADSB | 2-Methylbutyryl-CoA dehydrogenase (SBCAD) | Catalyzes a key step in the degradation pathway of the branched-chain amino acid isoleucine. wikipedia.orgmetabolicsupportuk.org | Mitochondria metabolicsupportuk.org |

| ACACA | Acetyl-CoA carboxylase 1 (ACC1) | Synthesizes malonyl-CoA in the cytosol, a key substrate for fatty acid synthesis. wikipedia.orgcapes.gov.br | Cytosol wikipedia.org |

| ACACB | Acetyl-CoA carboxylase 2 (ACC2) | Synthesizes malonyl-CoA at the mitochondrial membrane, regulating fatty acid oxidation. wikipedia.orgresearchgate.net | Outer mitochondrial membrane researchgate.net |

Transcriptional Regulation of Gene Expression

The expression of genes involved in this compound metabolism is under the control of various transcription factors that respond to cellular metabolic states.

The transcriptional regulation of the AMACR gene is complex and has been shown to be influenced by several transcription factors. Studies have identified that transcription factors such as Sp1 , ZNF202 , and members of the CCAAT/enhancer-binding protein (C/EBP) family can regulate AMACR expression. plos.orgnih.govoncotarget.com For instance, a nonclassic CCAAT enhancer element in the AMACR promoter is critical for its expression. nih.gov

The expression of genes encoding enzymes for fatty acid oxidation, including many ACADs , is largely under the control of the peroxisome proliferator-activated receptor alpha (PPARα) . reactome.orgmdpi.com PPARα is a nuclear receptor that, upon activation by fatty acid ligands, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription. reactome.orgbiorxiv.org This mechanism allows for a coordinated upregulation of fatty acid oxidation pathways during times of high lipid availability or energy demand, such as fasting. biorxiv.orgoup.com

The expression of ACC genes is also subject to transcriptional control, often in response to hormonal and dietary signals, to balance fatty acid synthesis and oxidation. capes.gov.br

| Gene | Key Transcriptional Regulators | Regulatory Effect |

| AMACR | Sp1, ZNF202, C/EBPβ plos.orgnih.govresearchgate.net | Activation of transcription |

| ACADs | PPARα reactome.orgmdpi.com | Upregulation of gene expression, particularly in response to high fatty acid levels |

| ACC | Hormonal and dietary signals capes.gov.br | Regulation of transcription to control fatty acid metabolism |

Role of Splice Variants and Single-Nucleotide Polymorphisms (SNPs) in Enzyme Function

Genetic variation in the form of splice variants and single-nucleotide polymorphisms (SNPs) can significantly impact the function of enzymes involved in this compound metabolism.

While specific splice variants of AMACR directly affecting its racemase activity on this compound are not extensively detailed in the provided context, the existence of alternative splicing for other enzymes in related pathways, such as COASY , suggests a potential mechanism for regulating enzyme function. mdpi.com

Single-nucleotide polymorphisms (SNPs) in the AMACR gene have been investigated, particularly in the context of prostate cancer risk, where AMACR is overexpressed. nih.gove-century.usumich.edunih.gov Some studies have identified associations between specific AMACR SNPs and the risk of developing prostate cancer. nih.gove-century.usumich.edunih.gov For example, the non-synonymous SNP rs3195676, which results in a methionine-to-valine substitution at codon 9 (M9V), has been associated with altered prostate cancer risk. umich.edu Another SNP, rs2287939, has also been linked to variations in prostate cancer risk. nih.gov These associations suggest that genetic variations in AMACR can influence its function or expression, with potential pathological consequences.

Inherited Metabolic Disorders Affecting this compound Pathways

Mutations in the genes encoding the enzymes of this compound metabolism can lead to a group of rare but serious inherited metabolic disorders. These conditions are typically autosomal recessive, meaning an individual must inherit two mutated copies of the gene to be affected. monarchinitiative.orgmedlineplus.govwikipedia.org

AMACR Gene Mutations and Their Biochemical Consequences

Mutations in the AMACR gene cause alpha-methylacyl-CoA racemase deficiency , a rare peroxisomal disorder. wiley.commonarchinitiative.org This condition is inherited in an autosomal recessive manner. wiley.commedlineplus.govmedlineplus.gov The deficiency of the AMACR enzyme impairs the β-oxidation of branched-chain fatty acids. wiley.com

The primary biochemical consequence of AMACR deficiency is the accumulation of specific metabolites in the body. These include pristanic acid and the bile acid intermediates dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA) . wiley.com The accumulation of the (R)-isomer of pristanic acid is a key diagnostic marker. kegg.jp The clinical presentation of AMACR deficiency is variable, with symptoms ranging from neonatal cholestasis and liver disease in infancy to a later-onset neurological disorder in adults characterized by sensorimotor neuropathy, seizures, and cognitive decline. wiley.commonarchinitiative.orgmedlineplus.gov

Acyl-CoA Dehydrogenase Deficiencies (e.g., Multiple Acyl-CoA Dehydrogenase Deficiency, 2-Methylbutyryl-CoA Dehydrogenase Deficiency) and Resultant Metabolite Accumulation

Deficiencies in various acyl-CoA dehydrogenases result in the accumulation of specific acyl-CoA esters and their derivatives.

2-Methylbutyryl-CoA dehydrogenase deficiency , also known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, is caused by mutations in the ACADSB gene. wikipedia.orgmetabolicsupportuk.orgnih.gov This autosomal recessive disorder impairs the metabolism of the amino acid isoleucine. wikipedia.orgmedlineplus.govnih.gov The biochemical hallmark is the accumulation of 2-methylbutyryl-CoA , which is subsequently converted to and detected as 2-methylbutyrylcarnitine in the blood and 2-methylbutyrylglycine in the urine. medlineplus.govorpha.net Most individuals identified through newborn screening are asymptomatic, although some cases have been reported with neurological symptoms. wikipedia.org

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common fatty acid oxidation disorders, resulting from mutations in the ACADM gene. medlink.comalbertahealthservices.cadovepress.com While not directly in the this compound pathway, it exemplifies the consequences of ACAD deficiencies. It leads to the accumulation of medium-chain fatty acids and their derivatives, such as octanoylcarnitine . dovepress.comresearchgate.net This accumulation can cause severe metabolic crises with hypoketotic hypoglycemia, lethargy, and in some cases, sudden death if untreated. albertahealthservices.cadovepress.comnewenglandconsortium.org

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) , also known as glutaric aciduria type II, is a more complex disorder affecting the function of multiple acyl-CoA dehydrogenases. This is due to defects in the electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO), which are essential for the function of several ACADs. The result is a widespread accumulation of various acyl-CoA esters, including those derived from branched-chain amino acids and fatty acids.

| Disorder | Defective Gene | Defective Enzyme | Accumulated Metabolites |

| Alpha-methylacyl-CoA racemase deficiency wiley.commonarchinitiative.orgmedlineplus.gov | AMACR | Alpha-methylacyl-CoA racemase | Pristanic acid, Dihydroxycholestanoic acid (DHCA), Trihydroxycholestanoic acid (THCA) wiley.com |

| 2-Methylbutyryl-CoA dehydrogenase deficiency wikipedia.orgmedlineplus.govorpha.net | ACADSB | 2-Methylbutyryl-CoA dehydrogenase | 2-Methylbutyrylcarnitine, 2-Methylbutyrylglycine |

| Medium-chain acyl-CoA dehydrogenase deficiency dovepress.comresearchgate.net | ACADM | Medium-chain acyl-CoA dehydrogenase | Medium-chain fatty acids (e.g., octanoic acid), Medium-chain acylcarnitines (e.g., octanoylcarnitine) |

Genetic Basis of Coenzyme A Biosynthesis Disorders Affecting Downstream Metabolism

Coenzyme A (CoA) is an essential cofactor for a vast number of metabolic reactions, including the activation of fatty acids and amino acids into their respective acyl-CoA esters. mdpi.comnih.govfrontiersin.org Inherited defects in the biosynthesis of CoA can, therefore, have profound effects on pathways that utilize this compound. The synthesis of CoA from vitamin B5 (pantothenate) is a five-step enzymatic pathway. mdpi.comuab.cat

Mutations in the PANK2 gene, which encodes pantothenate kinase 2, the first enzyme in the CoA biosynthetic pathway, cause Pantothenate Kinase-Associated Neurodegeneration (PKAN) . mdpi.comnih.govwikipedia.orgmedlineplus.govgene.vision PANK2 is a mitochondrial enzyme, and its deficiency is thought to disrupt mitochondrial CoA synthesis, leading to impaired energy metabolism and lipid synthesis. nih.govresearchgate.net PKAN is a form of neurodegeneration with brain iron accumulation (NBIA). mdpi.commicrobialcell.com

Mutations in the COASY gene, which encodes the bifunctional enzyme CoA synthase that catalyzes the final two steps of CoA biosynthesis, lead to COASY Protein-Associated Neurodegeneration (CoPAN) , another form of NBIA. mdpi.comfrontiersin.orgwikipedia.orgnih.govmdpi.com A reduction in CoA levels due to COASY mutations can impair numerous metabolic pathways, contributing to the neurodegenerative phenotype. microbialcell.com

Recently, defects in the gene encoding phosphopantothenoylcysteine decarboxylase (PPCDC) , the third enzyme in the pathway, have also been identified, leading to severe cardiomyopathy. uab.cat These disorders highlight the critical importance of a fully functional CoA biosynthesis pathway for the proper operation of downstream metabolic routes, including those involving this compound.

Biochemical Implications in Specific Metabolic Dysfunctions

Role of Aberrant alpha-Methylcaproyl-CoA Metabolism in Lipid Dysregulation

The enzyme α-methylacyl-CoA racemase (AMACR) plays a crucial role by converting (2R)-methyl-branched-chain acyl-CoA esters to their (2S)-stereoisomers, a necessary step for their subsequent degradation via β-oxidation. nih.gov Defects or deficiencies in AMACR disrupt this pathway, leading to the accumulation of branched-chain fatty acids and their intermediates. nih.gov This accumulation is a hallmark of certain metabolic disorders and contributes to cellular toxicity and lipid-related pathologies. nih.gov

Furthermore, the dysregulation of branched-chain fatty acid metabolism impacts broader lipid metabolic networks. For instance, an overload of these intermediates can interfere with the oxidation of more common straight-chain fatty acids. This occurs because both types of fatty acids compete for the same enzymatic machinery within the mitochondria and peroxisomes. mdpi.comfrontiersin.org The resulting metabolic bottleneck can lead to an accumulation of various acyl-CoA species, contributing to conditions like hyperlipidemia and hepatic steatosis, where excess lipids accumulate in the liver. mdpi.commdpi.com

Accumulation of Branched-Chain Fatty Acid Intermediates in Metabolic Disorders

A key feature of several metabolic disorders, including insulin (B600854) resistance and certain inborn errors of metabolism, is the accumulation of intermediates from branched-chain amino acid catabolism. nih.govplos.org this compound is a representative of these accumulating compounds. Metabolic profiling studies in obese and insulin-resistant individuals have consistently shown elevated levels of C3 (propionylcarnitine) and C5 acylcarnitines (which include isovalerylcarnitine (B1198194) and α-methylbutyrylcarnitine). nih.gov These acylcarnitines are biomarkers that reflect the underlying pools of mitochondrial acyl-CoAs, including propionyl-CoA and α-methylbutyryl-CoA, which are direct products of isoleucine and valine catabolism. nih.gov

The accumulation of these intermediates is often linked to an increased flux of BCAAs into catabolic pathways, particularly in muscle and liver tissue. nih.gov In conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder, the inability to properly metabolize medium-chain fatty acids leads to their buildup. nih.gov Similarly, defects in the enzymes specific to BCAA breakdown, such as AMACR, result in the accumulation of toxic levels of branched-chain fatty acids. nih.gov This buildup can lead to a range of neurological and hepatic abnormalities. nih.gov The accumulation of these incompletely oxidized substrates is not just a symptom but an active contributor to disease pathology, as it can inhibit other crucial metabolic pathways. frontiersin.org

Biochemical Mechanisms Linking this compound Metabolism to Cellular Energetics

The catabolism of branched-chain fatty acids is a source of energy, feeding intermediates into the central energy-producing pathway, the tricarboxylic acid (TCA) cycle. The breakdown of this compound ultimately yields acetyl-CoA and propionyl-CoA. nih.gov Acetyl-CoA directly enters the TCA cycle, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate. nih.govnih.gov This process is vital for ATP synthesis, particularly in tissues with high energy demands like the heart and brain. nih.govmdpi.com

Dysregulation in this pathway can severely impact cellular energetics. An increased breakdown of BCAAs without a corresponding increase in the capacity of the TCA cycle can lead to a metabolic "traffic jam". nih.gov This mismatch results in the accumulation of incompletely oxidized intermediates, such as the aforementioned acylcarnitines. frontiersin.orgnih.gov This buildup causes what is known as "mitochondrial stress," which can impair mitochondrial function and reduce the efficiency of ATP production. nih.gov Furthermore, the altered ratios of key metabolic cofactors, such as acetyl-CoA to free CoA and NADH to NAD+, can inhibit crucial enzymes like pyruvate (B1213749) dehydrogenase, thereby hindering glucose oxidation and further compromising the cell's ability to generate energy. frontiersin.org This disruption in energy homeostasis is a key factor in the development of insulin resistance and the pathology of various metabolic diseases. frontiersin.orgnih.gov

Dysregulation of this compound Pathways in Experimental Models of Disease

Experimental models are crucial for understanding the precise biochemical consequences of dysregulated this compound metabolism. Both animal and cell culture models have provided invaluable insights into the mechanisms of metabolic disruption.

Animal models have been instrumental in linking the dysregulation of branched-chain fatty acid metabolism to systemic diseases. nih.gov Rodent models fed high-fat or high-fructose diets, as well as genetic models like the Zucker diabetic fatty rat, consistently exhibit phenotypes of metabolic syndrome, including obesity and insulin resistance. nih.govd-nb.info Metabolic analysis of tissues from these animals reveals a significant accumulation of acylcarnitine species, indicating an overload of fatty acid oxidation pathways and incomplete substrate oxidation. nih.gov

Non-human primate models, such as rhesus monkeys, can spontaneously develop metabolic dysregulation that closely mimics human conditions, showing increased levels of free fatty acids and hepatic steatosis. mdpi.com Studies on mice with genetic deletions of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC), have further clarified the role of fatty acid synthesis and oxidation in disease. nih.gov For example, mouse models with astrocyte-specific deficiencies in oxidative phosphorylation have shown that an imbalance between fatty acid supply and acetyl-CoA metabolism can promote neuroinflammation. mdpi.com These models collectively demonstrate that a disruption in the processing of acyl-CoAs, including branched-chain variants, is a fundamental aspect of metabolic disease pathology.

Table 1: Key Findings from Animal Models of Metabolic Dysfunction

| Animal Model | Diet/Genetic Modification | Key Biochemical Findings | Associated Pathology |

|---|---|---|---|

| Zucker Diabetic Fatty (fa/fa) Rat | Genetic (leptin receptor mutation) | Accumulation of acylcarnitine species in muscle. nih.gov | Obesity, insulin resistance. nih.gov |

| C57BL/6J Mice | High-Fat Diet | Increased myocardial fatty acid oxidation, reduced glucose oxidation. nih.gov | Cardiac hypertrophy, insulin resistance. nih.gov |

| Rhesus Monkeys | Spontaneous (obesity-associated) | Increased plasma levels of free fatty acids. mdpi.com | Hepatic steatosis. mdpi.com |

| AMACR Knockout Mice | Genetic (AMACR deletion) | Accumulation of branched-chain fatty acids. nih.gov | Neuropathy, liver abnormalities. nih.gov |

In vitro models allow for controlled studies of cellular metabolism. The 3T3-L1 adipocyte cell line is a widely used model to study the interplay between BCAA catabolism and fatty acid synthesis. plos.org Using stable isotope tracers, researchers have demonstrated that these cells actively metabolize BCAAs, with isoleucine and valine catabolism contributing significantly to the cellular pools of lipogenic propionyl-CoA. plos.org These studies also suggest that a low activity of the enzyme methylmalonyl-CoA mutase can lead to the preferential use of propionyl-CoA for synthesizing odd-chain fatty acids. plos.org

Primary cell cultures, which more closely resemble in vivo conditions, are also valuable. nih.gov For example, culturing primary muscle cells in the presence of high fatty acid concentrations has been used to study the induction of genes involved in β-oxidation and the subsequent metabolic stress. nih.gov Similarly, primary astrocyte cultures have been essential for demonstrating that these brain cells are primary sites of fatty acid metabolism and for studying how disruptions in this process contribute to neurodegeneration. mdpi.com

Table 2: Applications of In Vitro Models in Metabolic Research

| Cell Model | Experimental Condition | Major Finding | Relevance |

|---|---|---|---|

| 3T3-L1 Adipocytes | 13C-labeled BCAA tracing | BCAA catabolism contributes significantly to acetyl-CoA and propionyl-CoA pools for fatty acid synthesis. plos.org | Understanding the link between BCAA metabolism and adipocyte lipid accumulation in obesity. plos.org |

| Primary Muscle Cells | High fatty acid culture | Induction of β-oxidation genes without a parallel increase in TCA cycle gene expression. nih.gov | Modeling the mitochondrial stress and insulin resistance caused by lipid overload. nih.gov |

| Primary Astrocytes | Fatty acid metabolism studies | Astrocytes are primary cells for brain fatty acid oxidation; metabolic imbalances can lead to inflammation. mdpi.com | Investigating the role of lipid metabolism in neurodegenerative diseases. mdpi.com |

Advanced Research Methodologies for Alpha Methylcaproyl Coa Studies

Enzymatic Assays for Kinetic and Mechanistic Characterization

Enzymatic assays are fundamental to understanding the kinetics and mechanisms of enzymes that metabolize α-methylcaproyl-CoA. wikipedia.org These assays allow for the measurement of reaction rates and the effects of various conditions on enzyme activity. wikipedia.org

Spectrophotometric and Fluorometric Assay Techniques

Spectrophotometric and fluorometric assays are common methods for monitoring enzyme activity. These techniques rely on changes in light absorbance or fluorescence to track the progress of a reaction. For enzymes like acyl-CoA dehydrogenases, which are involved in the metabolism of α-methylcaproyl-CoA, assays can be designed to follow the reduction of a dye or the production of a fluorescent product. scielo.brnih.gov

For instance, the activity of acyl-CoA oxidases can be measured by coupling the production of hydrogen peroxide (H₂O₂) to the oxidation of a chromogenic or fluorogenic substrate. scielo.br A common approach involves using a peroxidase enzyme to facilitate this coupled reaction, where the resulting change in absorbance or fluorescence is proportional to the acyl-CoA oxidase activity. scielo.br Similarly, the activity of acyl-CoA dehydrogenases can be determined using an electron-transferring flavoprotein (ETF) fluorescence reduction assay. nih.govresearchgate.net In this assay, the decrease in ETF fluorescence is monitored as it accepts electrons from the acyl-CoA dehydrogenase, providing a measure of the enzyme's activity. researchgate.net

A colorimetric assay has also been developed for α-methylacyl-CoA racemase (AMACR), an enzyme that can act on α-methylated acyl-CoAs. This assay utilizes a synthetic substrate that releases a colored molecule upon enzymatic activity, allowing for the quantification of reaction rates by monitoring the change in absorbance at a specific wavelength. nih.gov

Radiometric Methods for Reaction Rate Determination

Radiometric assays offer high sensitivity and are particularly useful for measuring the activity of enzymes involved in acyl-CoA metabolism. nih.govspringernature.comresearchgate.net These methods typically involve the use of a radiolabeled substrate, such as a ¹⁴C- or ³H-labeled fatty acid or acyl-CoA. nih.govspringernature.comresearchgate.netcreative-enzymes.com The enzymatic reaction is allowed to proceed, and then the radioactive product is separated from the unreacted substrate. creative-enzymes.com The amount of radioactivity in the product is then quantified using techniques like scintillation counting, which provides a direct measure of the reaction rate. nih.govspringernature.comresearchgate.net

For example, the activity of long-chain fatty acyl-CoA synthetases can be determined by incubating cell lysates with a radiolabeled fatty acid, ATP, and coenzyme A. nih.govspringernature.comresearchgate.net The resulting radiolabeled acyl-CoA is then separated from the fatty acid and quantified. nih.govspringernature.comresearchgate.net Similarly, the activity of acyltransferases can be assayed using a radiolabeled acyl-CoA substrate and measuring the formation of the radiolabeled product by high-performance liquid chromatography (HPLC) coupled with a flow-through scintillation detector. nih.gov These methods are highly sensitive, allowing for the analysis of small sample sizes. nih.govspringernature.comresearchgate.net

Metabolomics and Lipidomics Approaches for Metabolite Profiling

Metabolomics and lipidomics are powerful "omics" technologies that enable the comprehensive analysis of metabolites, including acyl-CoAs, within a biological system. metwarebio.commdpi.com These approaches provide a snapshot of the metabolic state of cells or tissues. creative-proteomics.com

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Acyl-CoA Analysis

Chromatography coupled with mass spectrometry is the cornerstone of modern metabolomics and lipidomics for the analysis of acyl-CoAs. creative-proteomics.comcsic.es These techniques separate complex mixtures of molecules and then detect and identify them based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. researchgate.net For the analysis of branched-chain fatty acids, which are precursors to compounds like α-methylcaproyl-CoA, derivatization is often required to increase their volatility. researchgate.netacs.org GC-MS can effectively separate different fatty acid isomers. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of a wide range of acyl-CoAs, from short-chain to long-chain species, without the need for derivatization. creative-proteomics.comnih.govrsc.org LC-MS/MS, or tandem mass spectrometry, provides enhanced specificity and structural information by fragmenting the parent ions and analyzing the resulting product ions. creative-proteomics.com This is crucial for differentiating between isomeric and isobaric acyl-CoA species. creative-proteomics.com Various LC-MS/MS methods have been developed for the targeted and untargeted analysis of acyl-CoAs in biological samples. nih.govnih.govchemrxiv.orgmdpi.com

Table 1: Comparison of Chromatographic Techniques for Acyl-CoA Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |

| Sample Volatility | Requires analytes to be volatile or made volatile through derivatization. researchgate.net | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like acyl-CoAs. nih.gov |

| Derivatization | Often necessary for fatty acid analysis to increase volatility. researchgate.netacs.org | Generally not required for acyl-CoA analysis. |

| Sensitivity | High sensitivity. | Very high sensitivity, especially with tandem MS (LC-MS/MS). mdpi.com |

| Application to α-Methylcaproyl-CoA | Primarily for the analysis of its precursor, α-methylcaproic acid, after derivatization. | Direct analysis of α-methylcaproyl-CoA and other acyl-CoA species. nih.govchemrxiv.org |

Targeted and Untargeted Metabolite Quantification

Metabolomics studies can be broadly categorized as targeted or untargeted.

Targeted Metabolomics focuses on the accurate quantification of a predefined set of metabolites. creative-proteomics.com In the context of α-methylcaproyl-CoA, a targeted approach would involve developing a specific LC-MS/MS method to measure its concentration, along with related acyl-CoAs, in biological samples. nih.gov This often involves the use of stable isotope-labeled internal standards to ensure high accuracy and precision. creative-proteomics.com

Untargeted Metabolomics aims to capture a comprehensive profile of all detectable metabolites in a sample to identify global metabolic changes. nih.govrsc.orgresearchgate.net This approach is valuable for discovering novel biomarkers and understanding the broader metabolic pathways affected by a particular condition or genetic modification. nih.govrsc.orgresearchgate.netnih.gov Data from untargeted metabolomics can reveal alterations in branched-chain amino acid and fatty acid metabolism, which are relevant to α-methylcaproyl-CoA. nih.govrsc.orgresearchgate.netfrontiersin.org

Molecular and Cell Biology Techniques

Molecular and cell biology techniques are essential for investigating the genetic and cellular basis of α-methylcaproyl-CoA metabolism. news-medical.netresearchgate.netdanaher.comwikipedia.org These methods allow researchers to manipulate genes, express proteins, and study metabolic processes within a cellular context.

Techniques such as Polymerase Chain Reaction (PCR) are used to amplify specific DNA sequences, enabling the cloning of genes that encode for enzymes involved in α-methylcaproyl-CoA metabolism. news-medical.netdanaher.comExpression cloning allows for the production of these enzymes in host cells, such as bacteria or animal cells, so their function and enzymatic activity can be studied in detail. news-medical.net

Furthermore, techniques like subcellular fractionation can be combined with metabolomics to determine the localization of α-methylcaproyl-CoA and related metabolites within different cellular compartments, such as the mitochondria and nucleus. babraham.ac.uknih.gov This provides crucial information about the compartmentalization of its metabolism and potential roles in signaling and regulation. babraham.ac.uknih.govnih.gov

Gene Expression Analysis (e.g., Quantitative PCR)

Quantitative Polymerase Chain Reaction (qPCR) is a fundamental technique for analyzing the expression levels of genes encoding the enzymes involved in the metabolic pathways related to alpha-methylcaproyl-CoA. For instance, in studies of leucine (B10760876) metabolism in organisms like the fungus Mortierella alpina, qPCR has been used to demonstrate that the biosynthetic genes for branched-chain amino acids (BCAAs) are often not transcriptionally regulated, suggesting a constant production. nih.gov This method allows for the precise quantification of mRNA transcripts of key enzymes, such as 3-methylcrotonyl-CoA carboxylase (MCC), providing insights into how an organism regulates this metabolic route under different conditions. nih.gov By measuring the relative abundance of specific mRNAs, researchers can infer the potential enzymatic capacity for different steps of the pathway.

Metabolic perturbations can significantly influence gene expression. For example, studies on the effect of omega-3 fatty acids have utilized qPCR to measure the gene expression of peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), which are crucial in regulating fatty acid metabolism. nih.gov Such analyses, often using peripheral blood mononuclear cells, reveal how dietary components can modulate the transcriptional landscape of metabolic genes. nih.gov

Protein Expression and Localization Studies (e.g., Immunofluorescence, Western Blot, Subcellular Fractionation)

To confirm that changes in gene expression translate to functional proteins, researchers employ various protein analysis techniques.

Western Blot: This immunoprobing method is widely used to detect and quantify specific proteins. In the context of the leucine catabolism pathway, Western blotting has been used to confirm the expression of the α and β subunits of 3-methylcrotonyl-CoA carboxylase (MCCC1 and MCCC2). nih.govnih.gov For example, studies in human cancer cells have used Western blots to show the expression of the 75 kDa α subunit of MCC. nih.gov Similarly, this technique has been applied to analyze the expression of wild-type and mutant MCCC2 proteins in deficient cell lines, using antibodies to visualize the specific protein bands and β-actin as a loading control. nih.gov It has also been used to characterize the expression of alpha-methylacyl-CoA racemase (AMACR) in various cancer cell lines, revealing differential expression levels that may correlate with tumor differentiation. iucr.org

Immunofluorescence: This technique is crucial for visualizing the subcellular localization of enzymes. For instance, immunofluorescence studies of AMACR in breast cancer tissue have shown its presence in cytoplasmic granules, which is consistent with a mitochondrial and peroxisomal location. embopress.org This is vital for understanding where the metabolic reactions are taking place within the cell.

Subcellular Fractionation: This biochemical method physically separates cellular organelles, allowing for the definitive assignment of an enzyme to a specific compartment. For enzymes in the leucine degradation pathway, which are known to be mitochondrial, fractionation is key. nih.govnih.gov Studies have demonstrated that the majority of 3-methylcrotonyl-CoA carboxylase activity is found in the soluble matrix of mitochondria. nih.gov This technique involves carefully isolating mitochondria from other cellular components to analyze their protein content and enzymatic activity. nih.gov

Gene Editing and Knockout/Knockdown Strategies in Model Systems

To definitively establish the function of a gene and its encoded protein in a metabolic pathway, researchers manipulate the gene's expression in model systems.

Gene Knockdown (siRNA): Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression. elifesciences.org This technique is used to reduce the amount of a specific protein, such as an enzyme in the this compound pathway, to observe the functional consequences. mdpi.com The effectiveness of the knockdown is typically confirmed at both the mRNA level (by qPCR) and the protein level (by Western blot). mdpi.com Companies provide pre-designed siRNAs that are guaranteed to silence target gene expression by a significant margin, often at least 75%. kactusbio.com This approach allows for the dissection of cellular pathways by observing the downstream effects of eliminating a single component. mdpi.com

Gene Editing (CRISPR-Cas9): The CRISPR-Cas9 system allows for precise, permanent modifications to the genome, such as creating a gene knockout. researchgate.netresearchgate.net This revolutionary technology is used to create knockout cell lines or animal models for genes like MCCC1 and MCCC2, which are associated with 3-methylcrotonyl-CoA carboxylase deficiency. rcsb.orgacs.org These models are invaluable for studying the pathophysiology of metabolic disorders and for testing potential therapeutic strategies. researchgate.netresearchgate.net CRISPR-based methods can also be used for more subtle modifications, such as introducing specific mutations found in human patients or correcting disease-causing mutations in induced pluripotent stem cells (iPSCs). researchgate.net

Table 1: Overview of Methodologies for Gene and Protein Analysis in the this compound Pathway

| Methodology | Purpose | Example Application | Key Findings/Insights | Citations |

|---|---|---|---|---|

| Quantitative PCR (qPCR) | Measures gene expression levels (mRNA). | Analysis of BCAA biosynthetic genes in Mortierella alpina. | Revealed constitutive expression, suggesting regulation occurs post-transcriptionally. | nih.gov |

| Western Blot | Detects and quantifies specific proteins. | Detection of MCCCα subunit in human brain tumor cells. | Confirmed protein expression, identifying cells capable of leucine catabolism. | nih.gov |

| Immunofluorescence | Visualizes protein localization within cells. | Localization of AMACR in breast cancer tissue. | Showed granular cytoplasmic staining consistent with mitochondrial/peroxisomal localization. | embopress.org |

| Subcellular Fractionation | Isolates cellular organelles to determine protein location. | Fractionation of pea leaf protoplasts. | Demonstrated that 3-methylcrotonyl-CoA carboxylase activity is primarily located in mitochondria. | nih.gov |

| siRNA Knockdown | Temporarily silences a target gene. | Knockdown of the Rb1 gene in human cells followed by microarray analysis. | Showed significant effects on cell cycle, DNA repair, and apoptosis, demonstrating the power of this approach to dissect cellular pathways. | mdpi.com |

| CRISPR-Cas9 Gene Editing | Creates permanent, targeted genomic modifications (e.g., knockouts). | Generation of knockout models for MCCC1/MCCC2 deficiencies. | Enables the study of inherited metabolic disorders and the development of gene therapies. | researchgate.netrcsb.orgacs.org |

Structural Biology and Biophysical Methods

Understanding the function of the enzymes involved with this compound at a molecular level requires detailed structural and biophysical characterization.

X-ray Crystallography of Key Enzymes and Enzyme-Substrate Complexes

X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional atomic structure of proteins. These methods have provided critical insights into the enzymes of the leucine catabolism pathway.

3-Methylcrotonyl-CoA Carboxylase (MCC): The crystal structure of the MCC holoenzyme from Pseudomonas aeruginosa has been solved, revealing a surprising α6β6 dodecameric architecture that is markedly different from the related enzyme, propionyl-CoA carboxylase (PCC), despite high sequence conservation. nih.gov High-resolution cryo-EM structures of human MCC have further elucidated its architecture in various states (apo, acetyl-CoA-bound, and propionyl-CoA-bound), providing insights into substrate binding and the catalytic mechanism. elifesciences.org These structures show how the enzyme coordinates biotin (B1667282) and its acyl-CoA substrate in the active site. nih.govresearchgate.net

Enoyl-CoA Hydratase: The crystal structure of rat liver mitochondrial enoyl-CoA hydratase, an enzyme that catalyzes a similar reaction type on unsaturated acyl-CoA thioesters, has been determined in complex with an inhibitor, acetoacetyl-CoA, at 2.5 Å resolution. nih.govnih.gov The structure reveals a spiral fold that defines the CoA-binding pocket and identifies key catalytic residues, Glu164 and Glu144, which are essential for activating a water molecule and protonating the substrate. nih.govnih.gov

Table 2: Selected Crystal Structures of Enzymes Related to the this compound Pathway

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Insights | Citations |

|---|---|---|---|---|---|

| 3-Methylcrotonyl-CoA Carboxylase (MCC) | Pseudomonas aeruginosa | 3U9T | 2.9 | Revealed an unexpected α6β6 architecture, different from PCC. | rcsb.orgnih.gov |